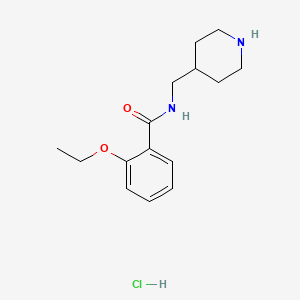

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Description

Chemical Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecule's structural composition and connectivity. The compound is officially designated with the Chemical Abstracts Service registry number 1638612-82-4, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₅H₂₃ClN₂O₂ accurately reflects the atomic composition, indicating the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms.

The systematic name "Benzamide, 2-ethoxy-N-(4-piperidinylmethyl)-, hydrochloride (1:1)" provides a detailed structural description that follows standard chemical naming protocols. This nomenclature system clearly identifies the benzamide core structure as the primary framework, with the 2-ethoxy substituent indicating the position and nature of the ethoxy group attachment to the benzene ring. The N-(4-piperidinylmethyl) designation specifies the substitution pattern at the amide nitrogen, indicating that the piperidine ring is connected through a methylene bridge at the 4-position of the piperidine ring. The hydrochloride (1:1) notation confirms the salt form and stoichiometric relationship between the organic base and hydrochloric acid.

The compound falls within multiple classification categories that reflect its diverse structural features and potential applications. As a benzamide derivative, it belongs to the broader family of benzoyl compounds characterized by the presence of the benzamide functional group. Simultaneously, its classification as a piperidine derivative reflects the importance of the six-membered saturated nitrogen-containing ring system in its overall structure. The compound's molecular weight of 298.81 g/mol positions it within the range typical of small organic molecules used in pharmaceutical research and development.

Historical Development of Benzamide Derivatives

The historical development of benzamide derivatives traces back to fundamental discoveries in organic chemistry that established the foundation for modern pharmaceutical science. Benzamide itself, the simplest amide derivative of benzoic acid with the chemical formula C₇H₇NO, was first characterized in the early development of organic chemistry and has since served as a crucial building block for countless pharmaceutical compounds. The recognition of benzamide's potential as a pharmacophore led to extensive synthetic efforts aimed at creating derivatives with enhanced biological activities and improved pharmaceutical properties.

The evolution of benzamide chemistry gained significant momentum during the twentieth century as chemists began to understand the relationship between molecular structure and biological activity. The systematic exploration of substituted benzamides revealed that modifications to the benzene ring and the amide nitrogen could dramatically alter the compound's properties and potential applications. This understanding led to the development of numerous clinically important medications, including analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, and various antipsychotic agents including amisulpride and sulpiride.

The incorporation of piperidine ring systems into benzamide structures represents a more recent advancement in the field, reflecting the growing understanding of how heterocyclic modifications can enhance molecular properties. Piperidine derivatives have gained particular attention in medicinal chemistry due to their structural versatility and pharmacological relevance, particularly as scaffolds for alkaloids and synthetic therapeutics. The combination of benzamide and piperidine structural elements in compounds like this compound represents the culmination of decades of research into structure-activity relationships and synthetic methodology development.

Historical studies have demonstrated the significance of polymorphism in benzamide chemistry, with fundamental research by Friedrich Wöhler and Justus von Liebig in 1832 first describing the existence of polymorphism in molecular crystals using benzamide as an example. This early recognition of structural diversity within benzamide systems has informed subsequent research into benzamide derivatives, emphasizing the importance of understanding not only molecular composition but also solid-state properties and structural arrangements.

Structural Significance in Chemical Research

The structural architecture of this compound embodies several key design principles that make it particularly significant in chemical research contexts. The compound's molecular framework demonstrates the successful integration of multiple pharmacologically relevant structural elements within a single molecule, creating opportunities for diverse chemical interactions and potential biological activities. The ethoxy group at the 2-position of the benzene ring introduces electronic and steric effects that can influence the compound's reactivity and binding properties, while the piperidine ring system provides a saturated heterocyclic component that often correlates with enhanced biological activity.

The methylene bridge connecting the piperidine ring to the benzamide nitrogen represents a critical structural feature that affects the compound's conformational flexibility and spatial arrangement. This linker allows for rotational freedom around the carbon-nitrogen bonds, enabling the molecule to adopt various conformations that may be important for interactions with biological targets or participation in chemical reactions. The specific positioning of the piperidine ring at the 4-position relative to the methylene bridge creates a defined spatial relationship that distinguishes this compound from other potential isomers and contributes to its unique chemical identity.

The presence of the hydrochloride salt form adds another dimension to the compound's structural significance, as it affects both the physical properties and the chemical behavior of the molecule. Salt formation typically enhances water solubility and stability, making the compound more amenable to research applications and synthetic manipulations. The ionic character introduced by the hydrochloride salt can also influence crystallization behavior, purification procedures, and analytical characterization methods.

Research into benzamide derivatives has consistently demonstrated the importance of structural modifications in determining biological activity and chemical properties. The specific combination of structural elements in this compound represents a carefully designed molecular architecture that incorporates lessons learned from decades of structure-activity relationship studies. The compound's design reflects an understanding of how different functional groups and structural motifs can be combined to create molecules with desired properties for research applications.

Position within the Benzamide Derivative Family

This compound occupies a distinctive position within the extensive family of benzamide derivatives, characterized by its unique combination of structural features that differentiate it from other family members. The benzamide derivative family encompasses an enormous variety of compounds ranging from simple substituted benzamides to complex multi-ring systems, each designed to explore different aspects of chemical reactivity and potential biological activity. Within this diverse family, the compound under examination represents a sophisticated example of how multiple structural modifications can be incorporated to create molecules with specific research utility.

The ethoxy substitution pattern distinguishes this compound from many other benzamide derivatives that typically feature different substituents such as methoxy, hydroxy, or halogen groups. The 2-position substitution with an ethoxy group creates specific electronic and steric environments that can influence both chemical reactivity and potential biological interactions. This substitution pattern represents one of many possible modifications that researchers have explored in their efforts to understand structure-activity relationships within the benzamide family.

The incorporation of the piperidine ring system through a methylene linker places this compound within a specialized subset of benzamide derivatives that feature heterocyclic modifications. Piperidine-containing benzamides have received particular attention in medicinal chemistry research due to the pharmacological significance of the piperidine ring system. The specific connectivity pattern, with the piperidine ring attached at the 4-position through a methylene bridge, creates a unique structural arrangement that distinguishes this compound from other piperidine-benzamide derivatives that may feature different connection points or linking groups.

Comparative analysis within the benzamide family reveals that structural modifications can dramatically affect compound properties and potential applications. Research has shown that benzamide derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory properties, depending on their specific structural features. The systematic study of these structure-activity relationships has informed the design of new benzamide derivatives, including compounds like this compound, which incorporate multiple structural modifications to explore new possibilities for chemical and biological activity.

The compound's position within the benzamide family is further defined by its salt form, which places it among the many benzamide derivatives that have been converted to salt forms to improve their physical and chemical properties. The formation of hydrochloride salts is a common practice in pharmaceutical chemistry, reflecting the importance of optimizing compound properties for research and development applications. This aspect of the compound's identity connects it to a broad range of other benzamide derivatives that have been similarly modified to enhance their utility in research contexts.

Properties

IUPAC Name |

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-2-19-14-6-4-3-5-13(14)15(18)17-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBQYXXGBSLDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-82-4 | |

| Record name | Benzamide, 2-ethoxy-N-(4-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Preparation of 2-Ethoxybenzoyl Chloride

Step 2: Acylation Reaction

Step 3: Purification

- Method : Use column chromatography with a suitable eluent (e.g., ethyl acetate/hexane) to purify the product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological properties, particularly its affinity for various receptors involved in CNS disorders. Research indicates that derivatives of piperidine, including those similar to 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, have been shown to possess activity at serotonin (5-HT) receptors, which are crucial in the treatment of mood disorders such as depression and anxiety . The structure-activity relationship (SAR) studies have highlighted the importance of the piperidine moiety in enhancing receptor affinity and selectivity.

Central Nervous System Disorders

The compound has been investigated for its potential use in treating a variety of CNS disorders:

- Depression : It has been noted for its efficacy in treating both unipolar and bipolar depression, including major depressive episodes with psychotic features .

- Anxiety Disorders : The compound shows promise in alleviating symptoms associated with generalized anxiety disorder and panic disorder .

- Neuropathic Pain : There is evidence suggesting that it may also be effective in managing neuropathic pain, which is often resistant to conventional analgesics .

Cancer Treatment

Recent studies have explored the compound's potential as an anticancer agent. It has been reported that benzamide derivatives can inhibit cell growth in various cancer cell lines, including breast and colorectal cancers. The IC50 values for these activities range significantly, indicating varying potency depending on the specific structural modifications made to the benzamide scaffold .

Formulation and Delivery Methods

The formulation of this compound can vary based on the intended therapeutic application:

| Formulation Type | Description |

|---|---|

| Oral Administration | Tablets or capsules containing the active ingredient for systemic absorption. |

| Injectable Formulations | Solutions for intramuscular or intravenous administration, allowing for rapid onset of action. |

| Topical Preparations | Creams or gels for localized treatment, particularly useful in pain management applications. |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

- A study published in Nature explored the compound's role as a dual inhibitor targeting both anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4), showing promising results in reducing tumor growth in neuroblastoma models .

- Another investigation highlighted its potential as a selective choline transporter inhibitor, demonstrating significant effects on neurotransmitter dynamics relevant to cognitive function and memory .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It is known to act on certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Physicochemical Properties

The ethoxy group at the 2-position distinguishes this compound from close analogues. For example:

Key Observations :

Pharmacological Activities

Neuroleptic Potential

MD 790501, a structurally complex benzamide with a bicyclic amine, demonstrates potent neuroleptic activity at low doses (comparable to haloperidol) . While 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide lacks the bicyclic system, its piperidine moiety and ethoxy group may support dopamine receptor interactions, though with reduced potency.

Anticancer Activity

Benzo[b]thiophene-2-carboxamide derivatives (e.g., Compound 35, 48) with N-(piperidin-4-ylmethyl) groups exhibit in vitro anticancer activity, with IC₅₀ values in the nanomolar range .

Gastroprokinetic Effects

HSR-803, a benzamide with dimethylaminoethoxy and dimethoxy groups, enhances gastrointestinal motility via cholinergic pathways . The ethoxy group in the target compound may confer similar motility-enhancing effects, though this requires experimental validation.

Toxicity and Metabolic Considerations

- Cytotoxicity : Hydroxylamine metabolites of benzamides (e.g., procainamide derivatives) exhibit redox cycling-induced toxicity, with TD₅₀ values as low as 0.002 mM . The ethoxy group in the target compound may reduce metabolic activation to toxic intermediates compared to nitro or hydroxylamine derivatives.

- Acute Toxicity : Neuroleptic benzamides like MD 790501 show acute toxicity profiles similar to reference drugs (e.g., haloperidol) . Piperidine-containing compounds generally have manageable toxicity unless metabolized to reactive species.

Data Tables: Key Analogues and Their Properties

Table 1. Structural Analogues with Piperidine Moieties

Biological Activity

2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, including kinases and receptors.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- IUPAC Name : 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide

The structural characteristics of this compound allow it to engage in various molecular interactions, which are critical for its biological activity.

Antitumor Activity

Research has indicated that derivatives of piperidine-containing benzamides, including this compound, exhibit significant antitumor properties. For instance, a study on similar compounds demonstrated potent activity against HepG2 liver cancer cells, with IC50 values as low as 0.25 μM, indicating strong potential for therapeutic applications in hepatocarcinoma treatment .

The mechanism through which these compounds exert their antitumor effects often involves modulation of cell cycle regulators. In particular, compounds have been shown to:

- Inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb).

- Enhance the expression of tumor suppressors such as p21 and p53.

- Induce cell cycle arrest through a p53/p21-dependent pathway .

Kinase Inhibition

Recent studies have highlighted the compound's potential as a dual inhibitor targeting anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). These targets are significant in various cancers, including neuroblastoma. The design modifications of this compound have led to improved selectivity and potency against ALK while maintaining activity against BRD4 .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that modifications in the chemical structure can lead to variations in biological activity. For example:

| Compound | Target Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Compound 47 | HepG2 Cells | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| 2-Ethoxy-N-(piperidin-4-ylmethyl)benzamide | ALK/BRD4 Inhibition | TBD | Potential dual inhibitor with enhanced selectivity |

Study on Antitumor Activity

In a notable study focused on N-(piperidine-4-yl)benzamide derivatives, several compounds were synthesized and evaluated for their antitumor efficacy. The findings indicated that specific modifications could significantly enhance biological activity against various cancer cell lines. For instance, compound derivatives demonstrated cytotoxic effects by inducing apoptosis and altering cell cycle progression .

Kinase Profiling Research

A comprehensive profiling study involving over 976 chemicals assessed their interactions across various enzymatic activities. This research provided insights into the selectivity of compounds like this compound against specific kinases, highlighting its potential utility in drug development targeting oncogenic pathways .

Q & A

Basic Question

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Ensure local exhaust ventilation for powder handling .

- Emergency Procedures :

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 15 minutes and seek medical attention .

- Spill Management : Absorb with inert material (e.g., sand), place in sealed containers, and dispose per hazardous waste regulations .

How can researchers characterize the purity and structural integrity of this compound?

Basic Question

- Methodological Answer :

- Analytical Techniques :

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, acetonitrile/water gradient | Quantify purity (>95%) and detect impurities . |

| NMR (¹H/¹³C) | DMSO-d6 solvent, 400–600 MHz | Confirm structural integrity (e.g., ethoxy group at δ 1.3–1.5 ppm) . |

| Mass Spectrometry | ESI+ mode | Verify molecular ion peak (e.g., [M+H]⁺ at m/z 307.2) . |

- Thermal Analysis : Use DSC to determine melting point (expected range: 180–200°C) and assess stability .

What synthetic strategies are effective for optimizing the yield of this compound?

Advanced Question

- Methodological Answer :

- Route Selection :

Benzoylation : React 4-(aminomethyl)piperidine with 2-ethoxybenzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base .

Hydrochloride Salt Formation : Treat the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/ether .

- Yield Optimization :

- Temperature Control : Maintain <5°C during benzoylation to minimize side reactions .

- Catalysis : Add HOBt (10 mol%) and EDC·HCl to enhance coupling efficiency .

- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) followed by HPLC .

How can computational methods improve reaction design for derivatives of this compound?

Advanced Question

- Methodological Answer :

- Quantum Chemical Calculations :

- Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for derivatization (e.g., substituting the ethoxy group) .

- Reaction Path Screening :

- Apply automated algorithms (e.g., AFIR) to identify low-energy pathways for nucleophilic substitutions or acylations .

- Data-Driven Optimization :

- Train machine learning models on historical reaction data (e.g., solvent effects, catalyst performance) to prioritize experimental conditions .

How should researchers address contradictions between theoretical predictions and experimental outcomes in synthesis?

Advanced Question

- Methodological Answer :

- Root-Cause Analysis :

Steric Effects : Use molecular dynamics simulations to assess steric hindrance in intermediates (e.g., piperidine ring conformation) .

Solvent Polarity : Re-evaluate solvent choice (e.g., switch from DCM to THF) if predicted intermediates are unstable .

- Experimental Validation :

- Perform controlled kinetic studies (e.g., varying temperature/pH) to isolate rate-limiting steps .

- Use in-situ FTIR to monitor reaction progress and detect unanticipated intermediates .

What strategies mitigate risks of byproduct formation during scale-up synthesis?

Advanced Question

- Methodological Answer :

- Process Analytical Technology (PAT) :

- Implement real-time monitoring via Raman spectroscopy to detect byproducts (e.g., dimerization products) .

- Design of Experiments (DoE) :

- Optimize parameters (e.g., stoichiometry, agitation rate) using a factorial design to minimize impurities .

- Work-Up Refinement :

- Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by activated charcoal treatment to adsorb colored impurities .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Advanced Question

- Methodological Answer :

- Stability Studies :

| Condition | Protocol | Analysis |

|---|---|---|

| pH 1–3 (simulated gastric fluid) | Incubate at 37°C for 24h | HPLC to quantify degradation products (e.g., hydrolysis of ethoxy group) . |

| pH 7–9 (phosphate buffer) | Stir at 25°C for 48h | NMR to detect dealkylation or ring-opening . |

| Thermal Stress (60°C, 72h) | Store in sealed vials | DSC/TGA to assess melting point shifts or decomposition . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.